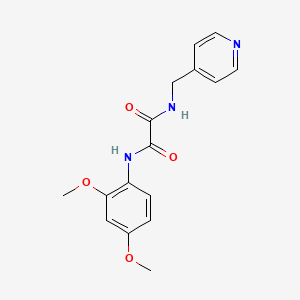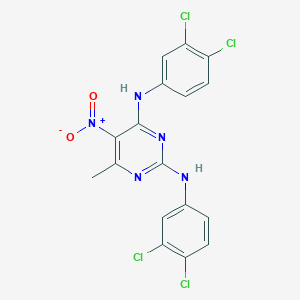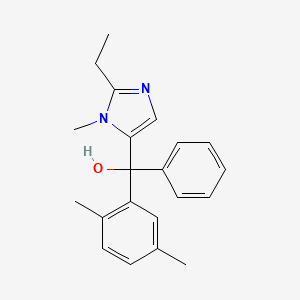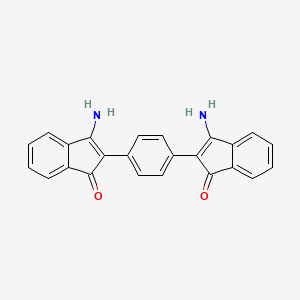![molecular formula C12H11N3O B5140002 N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine](/img/structure/B5140002.png)
N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Mécanisme D'action
Mechanism of Action of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine
Target of Action The compound N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In many types of cancer, this protein is overactive, leading to excessive cell proliferation.
Mode of Action N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine interacts with its target, EGFR, by binding to the tyrosine kinase domain of the receptor . This inhibits the enzymatic activity of the receptor, preventing the phosphorylation of tyrosine residues that would normally signal the cell to grow and divide. As a result, the compound can slow down or stop the growth of cancer cells.
Biochemical Pathways The primary biochemical pathway affected by N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine is the EGFR signaling pathway . When EGFR is activated, it triggers a cascade of events inside the cell that leads to cell proliferation, migration, adhesion, and survival. By inhibiting EGFR, this compound disrupts these processes, potentially slowing or stopping the growth of cancer cells.
Pharmacokinetics The pharmacokinetics of N-ethyl1Similar compounds have been shown to have good bioavailability and are able to reach their target sites effectively .
Result of Action The inhibition of EGFR by N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine results in a decrease in the proliferation of cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease.
Action Environment The efficacy and stability of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can all affect how well the compound works.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates then react with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives . The reaction conditions often include the presence of a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the aza-Wittig reaction and the use of common reagents make it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuro[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are common, especially involving halides and other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and halogenated aliphatic esters are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different alkyl or aryl groups .
Applications De Recherche Scientifique
N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-d]pyrimidine: Shares a similar core structure but lacks the N-ethylamine group.
Quinazoline Derivatives: Structurally related and known for their anticancer properties.
Furo[2,3-d]pyrimidine: Another related compound with similar biological activities.
Uniqueness
N-1benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine stands out due to its unique combination of the benzofuro[3,2-d]pyrimidine core and the N-ethylamine group. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-13-12-11-10(14-7-15-12)8-5-3-4-6-9(8)16-11/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSDVCJMRMYMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)



![N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)

![4-[[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;dihydrobromide](/img/structure/B5139997.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B5140017.png)


